molecular formula C19H17F4NO B2785433 N-(4-Fluoro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide CAS No. 1022590-35-7

N-(4-Fluoro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide

Cat. No.: B2785433
CAS No.: 1022590-35-7
M. Wt: 351.345
InChI Key: XBLBHDQTUWLCOJ-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a synthetic organic compound featuring a formamide core linked to a phenylcyclopentyl group and a fluorinated aniline derivative. Its structure incorporates both a fluorine atom and a trifluoromethyl (CF3) group on the phenyl ring, which are common motifs in modern medicinal chemistry. The incorporation of fluorine and the trifluoromethyl group into organic compounds is a strategic approach in drug design, as it can significantly influence the molecule's properties, including its metabolic stability, lipophilicity, and membrane permeability . Compounds with similar trifluoromethylated aromatic systems are frequently investigated in pharmaceutical research for their potential biological activities and are often featured in patents for new therapeutic agents . As a building block, this chemical serves as a valuable intermediate for researchers in organic synthesis and medicinal chemistry exploring structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the available safety data sheets and handle this material according to laboratory safety guidelines.

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4NO/c20-16-9-8-14(12-15(16)19(21,22)23)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLBHDQTUWLCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Fluoro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H17F4NO
  • Molecular Weight : 351.35 g/mol
  • Key Features : The presence of trifluoromethyl and fluorine groups enhances the compound's reactivity and biological interactions, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. A comparative analysis of fluoro and trifluoromethyl-substituted derivatives has shown significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures demonstrated MIC values ranging from 0.031 to 0.062 µg/mL against MRSA strains, indicating potent antibacterial activity. For instance, another derivative exhibited an MIC of 0.25–64 µg/mL against S. aureus .
CompoundMIC (µg/mL)Activity
This compoundTBDTBD
Fluorosalicylanilide Derivative0.031 - 0.062Excellent against MRSA
Vancomycin0.5 - 1Standard control

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. Compounds with MIC values below 1 µg/mL were tested against Vero cells, revealing a selectivity index above 10 for several derivatives, suggesting a favorable therapeutic window .

Case Studies

  • Study on Fluorosalicylanilides : A study evaluated a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives, including those structurally related to this compound. The results indicated that modifications at specific positions significantly enhanced antibacterial potency .
  • Comparative Time-Kill Kinetics : The bactericidal activity of selected compounds was assessed over 24 hours, showing that certain derivatives achieved comparable reductions in bacterial counts to vancomycin, suggesting similar mechanisms of action .

Discussion

The unique structural characteristics of this compound contribute to its biological activity, particularly its antimicrobial properties against resistant bacterial strains. The incorporation of fluorinated groups appears to enhance the compound's efficacy while maintaining a favorable toxicity profile.

Scientific Research Applications

Medicinal Chemistry

N-(4-Fluoro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has shown promise in the field of medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Research

Research indicates that compounds with similar structures can inhibit specific cancer cell lines. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a desirable feature in drug design. Studies have suggested that derivatives of this compound may exhibit cytotoxic effects against breast and lung cancer cell lines, warranting further investigation into its mechanisms of action and efficacy in vivo .

Neurological Disorders

Another area of interest is the potential application of this compound in treating neurological disorders. The presence of the phenylcyclopentyl moiety may contribute to neuroprotective effects, which are crucial for conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have indicated that similar compounds can modulate neurotransmitter systems, suggesting a pathway for therapeutic development .

Material Science

In material science, this compound can be explored for its properties in polymer synthesis and as an additive in coatings.

Polymer Synthesis

The unique structure of this compound allows for potential incorporation into polymer matrices, enhancing thermal stability and chemical resistance. Its fluorinated components can improve hydrophobicity and reduce surface energy, making it suitable for applications in high-performance coatings and sealants .

Coatings and Sealants

Fluorinated compounds are known for their excellent weather resistance and durability. Incorporating this compound into coating formulations could lead to products with superior longevity and performance under harsh environmental conditions .

Agricultural Applications

The agricultural sector may also benefit from the applications of this compound.

Pesticide Development

Research into agrochemicals suggests that compounds with similar fluorinated structures can exhibit herbicidal or insecticidal properties. The potential for developing new pesticides based on this compound could address issues related to pest resistance and environmental safety .

Growth Regulators

Additionally, the compound's ability to influence plant growth mechanisms makes it a candidate for investigation as a plant growth regulator. Such regulators are vital for enhancing crop yields and managing agricultural productivity sustainably .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Effects on the Aromatic Ring
  • Electron-Withdrawing Groups (EWGs):

    • The 4-fluoro-3-trifluoromethylphenyl group in the target compound combines two EWGs, enhancing the electrophilicity of the formamide carbonyl group. This contrasts with analogs like N-(4-nitrophenyl)-N-(4-fluorophenyl)formamide (), where a nitro group at the para position further increases electron withdrawal .
    • N-(3-nitrophenyl) derivatives (e.g., ) exhibit meta-substitution, altering resonance effects compared to para-substituted analogs .
  • Electronic vs. Steric Effects:

    • The trifluoromethyl group in the target compound introduces steric hindrance and lipophilicity, distinguishing it from simpler EWGs like chloro or nitro groups in N-(4-chlorophenyl)formamide () .
2.3 Physical and Spectral Properties
  • IR Spectroscopy:
    • Formamide carbonyl stretches (C=O) in analogs like N-(4-fluorophenyl)formamide appear near 1677 cm⁻¹ (), consistent with typical formamide derivatives . The target compound’s C=O stretch may shift slightly due to trifluoromethyl’s inductive effects.
  • Crystallography and Phase Behavior:
    • N-(4-Methylphenyl)formamide () exhibits phase transitions under thermal stress, suggesting that the target compound’s crystal packing may also be influenced by its bulky substituents .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Key Spectral Data (IR, C=O) Reference
N-(4-Fluoro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide 4-F, 3-CF₃, phenylcyclopentyl ~385 (estimated) N/A ~1680 cm⁻¹ (estimated)
N-(4-Nitrophenyl)-N-(4-fluorophenyl)formamide 4-NO₂, 4-F 290.23 64% 1677 cm⁻¹
N-(3-Nitrophenyl)-N-(4-fluorophenyl)formamide 3-NO₂, 4-F 290.23 52% 1677 cm⁻¹
N-(4-Chlorophenyl)formamide 4-Cl 155.58 N/A Phase transition at 120°C
N-(4-Methylphenyl)formamide 4-CH₃ 135.17 N/A C=O at 1685 cm⁻¹

Key Findings and Implications

  • Substituent Positioning: Meta-substitution (e.g., nitro at C3) reduces synthetic yields compared to para-substitution, likely due to steric or electronic challenges .
  • Material Design: Bulky substituents (e.g., phenylcyclopentyl) may hinder crystallization but improve thermal stability, as seen in polyimide precursors .

Q & A

Basic Research Question

  • Purity Assessment :
    • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities <0.1% .
    • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates stability for long-term storage) .
  • Stability Studies :
    • Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic or oxidative byproducts .

How can structure-activity relationship (SAR) studies be designed to evaluate the role of the phenylcyclopentyl group in biological activity?

Advanced Research Question

  • Comparative Analog Synthesis : Replace the phenylcyclopentyl group with cyclohexyl or linear alkyl chains to assess steric/electronic effects .
  • Biological Assays :
    • Measure binding affinity to target proteins (e.g., kinases) using surface plasmon resonance (SPR) or fluorescence polarization .
    • Correlate logP values (calculated via HPLC retention times) with cellular permeability .
      Data Interpretation :
  • Use molecular docking (e.g., AutoDock Vina) to model interactions between the cyclopentyl group and hydrophobic protein pockets .

What strategies are effective in addressing low yields during scale-up synthesis of this compound?

Advanced Research Question
Low yields often result from:

  • Incomplete coupling reactions : Increase equivalents of the cyclopentyl intermediate by 1.5× and extend reaction time (24–48 hrs) .
  • Byproduct formation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted amines .
    Process Optimization :
  • Switch from batch to flow chemistry for better temperature control during exothermic steps .
  • Use in-line FTIR to monitor intermediate formation in real time .

How can researchers validate the metabolic stability of this compound in preclinical models?

Advanced Research Question

  • In Vitro Assays :
    • Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
    • Identify major metabolites using UPLC-QTOF and compare fragmentation patterns with reference libraries .
  • In Vivo Correlation :
    • Administer 14^{14}C-labeled compound to rodents and track excretion profiles in urine/feces .

What computational tools are recommended for predicting the pharmacokinetic profile of this compound?

Basic Research Question

  • ADME Prediction :
    • Use SwissADME to estimate bioavailability, BBB permeability, and CYP450 inhibition .
    • Apply Molinspiration to calculate topological polar surface area (TPSA <90 Ų suggests good oral absorption) .
  • Toxicity Profiling :
    • Run ProTox-II to predict hepatotoxicity and mutagenicity risks based on structural alerts .

How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Advanced Research Question

  • Potential Causes :
    • Poor solubility: Use nanoformulation (e.g., liposomes) to enhance bioavailability .
    • Off-target effects: Perform kinome-wide screening (e.g., DiscoverX) to identify unintended targets .
      Validation Steps :
  • Repeat in vivo studies with pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dose levels with in vitro IC50_{50} values .

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